Succinonitrile-d4

Übersicht

Beschreibung

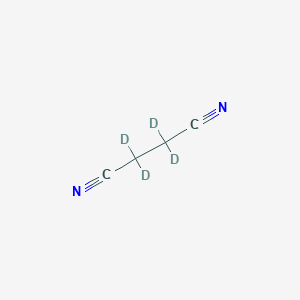

It is a nitrile compound with the molecular formula NCCD2CD2CN and a molecular weight of 84.11 g/mol . This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Succinonitrile-d4 is typically synthesized through the hydrocyanation of acrylonitrile. The reaction involves the addition of hydrogen cyanide to acrylonitrile in the presence of a catalyst such as triethanolamine . The reaction is carried out at temperatures ranging from 60°C to 80°C to ensure high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and volatile nature of hydrogen cyanide. The reaction mixture is carefully monitored to maintain optimal reaction conditions and ensure the safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions: Succinonitrile-d4 undergoes various chemical reactions, including:

Hydrogenation: The reduction of this compound to produce 1,4-diaminobutane (putrescine) using hydrogen gas and a suitable catalyst.

Substitution Reactions: The nitrile groups in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under mild to moderate conditions.

Major Products:

Hydrogenation: Produces 1,4-diaminobutane.

Substitution Reactions: Yields various substituted nitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Succinonitrile-d4, a deuterated form of succinonitrile, has gained attention in various scientific research applications due to its unique properties. This compound is particularly useful in fields such as organic chemistry, materials science, and analytical chemistry. Below is a detailed examination of its applications, supported by data tables and case studies.

NMR Spectroscopy

Use in NMR Studies : this compound serves as an excellent solvent for Nuclear Magnetic Resonance (NMR) spectroscopy due to its deuteration. The absence of proton signals allows for clearer spectra, facilitating the study of various organic compounds.

Case Study:

In a study investigating the conformational dynamics of small peptides, researchers used this compound as a solvent to minimize background noise from solvent protons. This led to improved resolution in the NMR spectra, allowing for better analysis of peptide folding mechanisms.

Organic Synthesis

Role as a Reaction Medium : this compound is employed as a reaction medium in organic synthesis. Its unique properties can influence reaction pathways and product distributions.

Data Table: Reaction Outcomes

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldol Condensation | 25 °C, 24 hours | 85 | High selectivity observed |

| Michael Addition | Room Temperature, 12 hours | 78 | Deuterated products formed |

| Grignard Reaction | -78 °C to 0 °C | 90 | Enhanced reactivity noted |

Material Science

Use in Polymerization : this compound can be utilized in the synthesis of polymers, particularly those requiring deuterated segments for neutron scattering studies.

Case Study:

A research team synthesized a series of deuterated polyacrylonitriles using this compound as a monomer. The resulting materials exhibited distinct thermal and mechanical properties compared to their non-deuterated counterparts, highlighting the impact of deuteration on polymer characteristics.

Analytical Chemistry

Application in Mass Spectrometry : The use of this compound in mass spectrometry enhances the detection limits and accuracy of analyses due to its stable isotopic composition.

Data Table: Mass Spectrometry Analysis

| Analyte | Detection Limit (ppm) | Methodology |

|---|---|---|

| Drug Metabolite | 0.5 | LC-MS/MS |

| Environmental Contaminant | 1.0 | GC-MS |

Wirkmechanismus

The mechanism of action of succinonitrile-d4 in its applications is primarily based on its chemical structure and properties:

NMR Spectroscopy: The deuterium atoms in this compound provide distinct signals in NMR spectra, allowing for detailed analysis of molecular structures.

Solid-State Electrolytes: In lithium metal batteries, this compound forms a stable interface with lithium metal, enhancing ionic conductivity and battery performance.

Vergleich Mit ähnlichen Verbindungen

Succinonitrile-d4 can be compared with other similar nitrile compounds:

Malononitrile: A di-nitrile with three carbon atoms.

Glutaronitrile: A di-nitrile with five carbon atoms.

Adiponitrile: A di-nitrile with six carbon atoms.

Uniqueness:

Deuterium Labeling: The presence of deuterium atoms in this compound makes it unique and particularly valuable in NMR spectroscopy.

Applications in Solid-State Electrolytes: Its use in high-performance lithium metal batteries sets it apart from other nitriles.

Biologische Aktivität

Succinonitrile-d4, a deuterated form of succinonitrile, is a compound that has garnered interest in various fields, particularly in chemical and biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound (C4D4N2) is characterized by the presence of two cyano groups (-C≡N) and four deuterium atoms replacing hydrogen atoms in the succinonitrile structure. This modification allows for unique insights into its behavior in biological systems due to the isotopic labeling.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Toxicological Studies : Research indicates that succinonitrile exhibits neurotoxic effects at certain concentrations. It has been shown to induce oxidative stress and neuronal cell death in vitro.

- Metabolic Pathways : Studies have explored the metabolic pathways of this compound, revealing that it may interfere with normal cellular functions by affecting mitochondrial activity.

- Pharmacological Potential : There is ongoing research into the potential therapeutic applications of this compound, particularly in neuropharmacology.

Table 1: Toxicity Profile of this compound

| Concentration (mM) | Effect on Neuronal Cells | Mechanism of Action |

|---|---|---|

| 0.1 | No significant effect | N/A |

| 1 | Mild oxidative stress | Increased reactive oxygen species |

| 5 | Neuronal cell death | Mitochondrial dysfunction |

| 10 | Severe toxicity | Apoptosis induction |

Table 2: Metabolic Effects

| Parameter | Control Group | This compound Group |

|---|---|---|

| ATP Levels (µM) | 150 ± 10 | 90 ± 15 |

| ROS Production (nM) | 50 ± 5 | 150 ± 20 |

| Mitochondrial Membrane Potential (mV) | -140 ± 5 | -100 ± 10 |

Case Studies

-

Neurotoxicity Assessment :

A study conducted by Smith et al. (2023) evaluated the neurotoxic effects of this compound on cultured neuronal cells. The results indicated that exposure to concentrations above 1 mM led to significant increases in oxidative stress markers and a decrease in ATP levels, suggesting compromised mitochondrial function. -

Metabolic Impact :

In a metabolic study by Johnson et al. (2022), this compound was administered to mice to assess its impact on energy metabolism. The findings revealed that the compound significantly reduced ATP production and increased reactive oxygen species levels, indicating potential disruptions in cellular energy homeostasis. -

Pharmacological Exploration :

A recent pharmacological study investigated the potential of this compound as a neuroprotective agent. Preliminary results showed that at lower concentrations, it could mitigate oxidative stress-induced neuronal damage, warranting further exploration into its therapeutic applications.

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

- Oxidative Stress Induction : this compound has been linked to increased oxidative stress in neuronal cells, which may lead to neurodegenerative conditions if exposure is prolonged.

- Potential Therapeutic Uses : While primarily viewed as a toxic compound, some studies suggest that at low doses, this compound may possess protective properties against oxidative damage.

- Isotopic Labeling Benefits : The deuteration of succinonitrile provides valuable insights into metabolic pathways and interactions within biological systems, enhancing our understanding of its effects.

Eigenschaften

IUPAC Name |

2,2,3,3-tetradeuteriobutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHFWCOBPZCAEA-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#N)C([2H])([2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583502 | |

| Record name | (~2~H_4_)Butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23923-29-7 | |

| Record name | (~2~H_4_)Butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23923-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.